molecular formula C9H12O3 B2769070 2-(3-Oxobutyl)cyclopentane-1,3-dione CAS No. 55790-67-5

2-(3-Oxobutyl)cyclopentane-1,3-dione

Cat. No.: B2769070
CAS No.: 55790-67-5
M. Wt: 168.192
InChI Key: XRLGHWYZNGYZOW-UHFFFAOYSA-N
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Description

Historical Context of 1,3-Diketones in Synthetic Endeavors

The study of 1,3-diketones, also known as β-diketones, has a rich history dating back to the 19th century. researchgate.net These compounds, characterized by two carbonyl groups separated by a single methylene (B1212753) group, are fundamental scaffolds in organic synthesis. fiveable.meresearchgate.net Their importance was cemented with the development of key carbon-carbon bond-forming reactions.

The most classical and enduring method for synthesizing 1,3-diketones is the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887. numberanalytics.comnih.govwikipedia.orglibretexts.org This reaction involves the condensation of two ester molecules, or an ester and a ketone, in the presence of a strong base to form a β-keto ester or a β-diketone. numberanalytics.comlibretexts.orggeeksforgeeks.org The mechanism begins with the removal of an acidic α-hydrogen by a base to form a resonance-stabilized enolate anion. fiveable.mewikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.org Subsequent elimination of an alkoxy group yields the 1,3-dicarbonyl compound. wikipedia.org The versatility and reliability of the Claisen condensation have made it a cornerstone of organic synthesis for over a century. numberanalytics.comnih.gov

Over the years, numerous modifications and alternative methods have been developed to synthesize 1,3-diketones, including rhodium-catalyzed reductive α-acylation of enones and reactions mediated by various catalytic systems. organic-chemistry.orgbeilstein-journals.orgacs.org The unique reactivity of the 1,3-dicarbonyl motif, particularly the acidity of the central methylene protons, makes these compounds valuable precursors for creating a wide range of organic molecules, including many heterocyclic compounds. fiveable.meacs.org

Significance of 2-Substituted Cyclopentane-1,3-diones in Natural Product Synthesis

The 2-substituted cyclopentane-1,3-dione framework is a crucial structural motif found in or used to synthesize a variety of complex natural products. These compounds serve as versatile building blocks, particularly in the construction of steroids, terpenoids, and prostaglandins. wikipedia.orgoregonstate.edulibretexts.org

A prominent example that highlights the synthetic utility of related structures is the Wieland-Miescher ketone. wikipedia.orgrsc.org This bicyclic diketone, often synthesized from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone through a Robinson annulation, has been employed in the total synthesis of more than 50 natural products. wikipedia.orgresearchgate.net Its structure contains the fused A and B rings characteristic of steroids, making it an invaluable starting material for synthesizing corticosteroids, hormones, and other biologically active molecules. wikipedia.orglibretexts.org The development of an enantioselective synthesis for the Wieland-Miescher ketone using organocatalysts like L-proline was a landmark achievement, allowing for the asymmetric synthesis of complex chiral molecules. wikipedia.org

Similarly, 2-substituted cyclopentane-1,3-diones are key intermediates. For instance, the compound 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, a close analog of the subject of this article, is a critical precursor that can undergo intramolecular cyclization to form bicyclic systems. researchgate.netacs.org These cyclization reactions, which can be directed to form different ring structures, are fundamental steps in building the core skeletons of various natural products. researchgate.netacs.org The ability to construct fused ring systems from these relatively simple precursors underscores their importance in the field of total synthesis. oregonstate.edunih.gov

Overview of Key Structural Features and Reactivity Principles of 2-(3-Oxobutyl)cyclopentane-1,3-dione

This compound is a triketone that possesses distinct structural features governing its chemical behavior. Its properties make it a valuable intermediate in synthetic chemistry.

Structural Features

The molecule consists of a five-membered cyclopentane (B165970) ring with two carbonyl groups at the 1 and 3 positions. A four-carbon side chain, the 3-oxobutyl group, is attached to the second carbon of the cyclopentane ring. This side chain itself contains a ketone functional group.

PropertyValue
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Appearance Solid
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Complexity 249

(Data sourced from PubChem CID 56723776) nih.gov

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. The presence of the acidic proton on the carbon between the two ring carbonyls facilitates enolization, a key aspect of its reactivity. wikipedia.orgwikipedia.org

Reactivity Principles

The reactivity of this compound is dominated by the presence of its three carbonyl groups and the acidic α-hydrogens. The key reactive principle is its propensity to undergo intramolecular reactions. libretexts.orglibretexts.org The spatial proximity of the terminal ketone on the oxobutyl side chain to the enolizable cyclopentanedione ring allows for intramolecular cyclization.

Specifically, the compound can undergo an intramolecular aldol (B89426) condensation. researchgate.netacs.org In this reaction, an enolate is formed at the α-carbon of one carbonyl group, which then acts as a nucleophile, attacking another carbonyl group within the same molecule. libretexts.org Depending on the reaction conditions (e.g., the choice of base and solvent), this cyclization can be directed to form different bicyclic products, such as perhydroindan or bicyclo[3.2.1]octane systems. researchgate.netacs.org This controlled cyclization is a powerful tool for constructing complex, fused-ring structures that are central to many natural products. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxobutyl)cyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)2-3-7-8(11)4-5-9(7)12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLGHWYZNGYZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Oxobutyl Cyclopentane 1,3 Dione and Its Analogs

Direct Alkylation and Michael Addition Strategies

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael reaction, is the cornerstone for synthesizing the target molecule. wikipedia.org This approach allows for the efficient formation of the key carbon-carbon bond at the β-carbon of the unsaturated system. wikipedia.org

The most direct and widely employed method for synthesizing the target compound's scaffold is the Michael addition of a cyclopentane-1,3-dione derivative to methyl vinyl ketone. researchgate.netacs.org In this reaction, the dione (B5365651), which can exist in an enol form, acts as the Michael donor (nucleophile), while methyl vinyl ketone serves as the Michael acceptor. wikipedia.orgresearchgate.netacs.org This reaction has been identified as a key step in the preparation of important intermediates for natural product synthesis. researchgate.netacs.org

For instance, the reaction between 2-methylcyclopentane-1,3-dione and methyl vinyl ketone yields 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, a closely related and frequently studied analog. researchgate.netacs.orgchemicalbook.com This transformation is foundational for creating bicyclic systems used in steroid synthesis. acs.org

Table 1: Michael Addition of 2-Methylcyclopentane-1,3-dione

Reactant 1 (Michael Donor) Reactant 2 (Michael Acceptor) Product
2-Methylcyclopentane-1,3-dione Methyl vinyl ketone 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione

To facilitate the Michael addition, various catalytic systems have been developed, ranging from simple bases to more complex organocatalysts. These catalysts play a crucial role in activating either the Michael donor or acceptor, thereby promoting the reaction.

Traditional methods for this transformation often employ base catalysis. The base deprotonates the acidic α-carbon of the cyclopentane-1,3-dione, generating an enolate that readily attacks the methyl vinyl ketone. researchgate.net

Potassium hydroxide (B78521) (KOH) has been used as a catalyst for the reaction between 2-methylcyclopentane-1,3-dione and methyl vinyl ketone in refluxing methanol. acs.org Another common base, triethylamine, has been utilized to catalyze the same reaction in dichloromethane, affording the product 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione in a high yield of 95%. chemicalbook.com

Table 2: Comparison of Base-Catalyzed Michael Additions

Catalyst Solvent Yield Source
Potassium Hydroxide (KOH) Methanol Not specified acs.org
Triethylamine Dichloromethane 95% chemicalbook.com

In the pursuit of more controlled and asymmetric syntheses, organocatalysis has emerged as a powerful tool. beilstein-journals.orgnih.gov Chiral amines, such as L-proline, are effective catalysts for Michael additions and subsequent annulation reactions. uni.edu While the direct proline-catalyzed addition of cyclopentane-1,3-dione to methyl vinyl ketone is a specific application, the principle is well-established in related systems. For example, the proline-catalyzed synthesis of the Wieland-Miescher ketone involves the Michael addition of a cyclic dione to methyl vinyl ketone as a key step. uni.edu This methodology is renowned for its ability to produce optically pure products by creating a chiral environment during the reaction. uni.edu The mechanism typically involves the formation of an enamine from the catalyst and the Michael acceptor, which then reacts with the dione.

Catalytic Approaches in Michael Additions

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic methods have led to the exploration of alternative reaction media. A significant advancement in the synthesis of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione is the use of water as a solvent for the Michael addition. researchgate.netacs.org Performing the reaction in water avoids the use of volatile and often toxic organic solvents like methanol, aligning with the principles of green chemistry. acs.org This approach not only improves the safety profile of the synthesis but can also simplify the workup procedure.

Chemical Reactivity and Transformations of 2 3 Oxobutyl Cyclopentane 1,3 Dione

Intramolecular Cyclization Reactions

The presence of a dione (B5365651) system on the cyclopentane (B165970) ring and a ketone on the butyl side chain sets the stage for intramolecular aldol (B89426) condensation reactions. These reactions create new carbon-carbon bonds, leading to the formation of bicyclic structures. The regioselectivity of the cyclization—which carbons form the new bond—can be precisely controlled.

Two primary, competing aldol cyclization pathways have been identified, leading to structurally distinct bicyclic ketols. One pathway results in a bridged bicyclo[3.2.1]octane system, while the other yields a fused perhydroindan structure. acs.orgacs.org

Under specific catalytic conditions, such as the use of neutral piperidinium (B107235) acetate (B1210297) in an aqueous medium, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione preferentially undergoes an intramolecular aldol reaction to form a bridged ketol of the bicyclo[3.2.1]octane series. acs.orgresearchgate.net This reaction involves the formation of a bond between a carbon atom of the cyclopentane ring and the terminal carbon of the oxobutyl chain. The initial product can further epimerize at the C-4 center to yield a more stable bridged ketol isomer upon the addition of piperidine (B6355638). researchgate.netresearchgate.net

The general transformation can be summarized as follows:

Starting MaterialCatalyst/SolventMajor Product
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedionePiperidinium acetate / WaterBridged Ketol (Bicyclo[3.2.1]octane derivative)
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedionePiperidinium acetate + Piperidine / WaterMore Stable Epimerized Bridged Ketol

This table illustrates the formation of bicyclo[3.2.1]octane derivatives from the starting triketone under specific catalytic conditions.

Alternatively, by altering the reaction environment, the cyclization can be directed to produce a fused bicyclic system. When 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione is treated with pyrrolidinium (B1226570) acetate in an anhydrous solvent like ether, a skeletal isomer is formed: a bicyclic ketol belonging to the perhydroindan series. acs.orgresearchgate.net This outcome highlights the delicate balance and control that reaction conditions exert over the cyclization pathway. This specific cyclization is crucial for the synthesis of CD-bicyclic intermediates in the total synthesis of 19-norsteroids. acs.org

The choice of catalyst and solvent is the determining factor in the outcome of the intramolecular aldol cyclization. The selective formation of either the bridged bicyclo[3.2.1]octane or the fused perhydroindan skeleton is a clear demonstration of directed aldol cyclization reactions. acs.org

A summary of the catalyst-dependent selectivity is presented below:

Catalyst SystemSolventPredominant Bicyclic ProductReference
Piperidinium acetateWaterBicyclo[3.2.1]octane ketol acs.orgresearchgate.net
Pyrrolidinium acetateAnhydrous EtherPerhydroindan ketol acs.orgresearchgate.net

This interactive table details how the choice of catalyst and solvent directs the intramolecular cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione towards different bicyclic systems.

The mechanism for this selectivity is rooted in the conformation of the enolic intermediate under different conditions. acs.org In the aqueous, neutral piperidinium acetate medium, a conformation favoring the attack to form the six-membered ring of the bicyclo[3.2.1]octane system is preferred. In contrast, the use of pyrrolidinium acetate in a non-polar solvent favors an intermediate conformation that leads to the formation of the perhydroindan framework. acs.orgresearchgate.net

Aldol Cyclization Pathways

Further Transformations of Cyclized Products

The bicyclic ketols produced from the cyclization reactions are versatile intermediates that can undergo further chemical modifications. These transformations often focus on altering the remaining ketone functionalities to introduce new stereocenters and functional groups.

A significant transformation of the cyclized products is the reduction of their ketone groups. For instance, the more stable bridged ketol of the bicyclo[3.2.1]octane series can be selectively reduced. The ketone at the C-8 position (the cyclohexanone-type carbonyl) can be reduced to a hydroxyl group, yielding a dihydroxy ketone. researchgate.netresearchgate.net Such stereoselective reductions are critical for controlling the final stereochemistry of complex target molecules and are a common strategy in natural product synthesis. rsc.org

Dehydration Reactions to Bicyclic Enones

The transformation of 2-(3-oxobutyl)cyclopentane-1,3-dione and its analogs into bicyclic enones is a classic and pivotal reaction in organic synthesis, famously leading to key intermediates for steroid and terpenoid synthesis. This process is not a direct dehydration but rather an intramolecular aldol condensation followed by the dehydration of the resulting bicyclic aldol adduct (a ketol). The reaction pathway and the resulting bicyclic skeleton are highly dependent on the catalysts and reaction conditions employed.

Pioneering research demonstrated that the cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione can be selectively guided to form two different isomeric bicyclic ketols. researchgate.net These ketols are the direct precursors to the corresponding bicyclic enones, which are formed upon elimination of a water molecule.

Formation of the Perhydroindan Skeleton: Treatment of the triketone with pyrrolidinium acetate in an anhydrous solvent like ether promotes an intramolecular aldol reaction that yields a bicyclic ketol with a fused six-membered and five-membered ring system (a perhydroindan structure). researchgate.net This specific transformation is a key step in the synthesis of the renowned Hajos-Parrish ketone, a versatile chiral building block in total synthesis. The subsequent dehydration of this ketol yields the corresponding α,β-unsaturated ketone.

Formation of the Bicyclo[3.2.1]octane Skeleton: In contrast, when the cyclization is performed in an aqueous medium using neutral piperidinium acetate, the reaction selectively yields a bridged bicyclic ketol belonging to the bicyclo[3.2.1]octane series. researchgate.net This outcome highlights the profound influence of the solvent and catalyst system on the regioselectivity of the intramolecular cyclization. Dehydration of this bridged ketol would lead to a bridged bicyclic enone, a structural motif distinct from the fused system of the Hajos-Parrish ketone.

The dehydration step, which converts the intermediate ketol to the final enone, is often facilitated by the acidic or basic conditions of the aldol cyclization itself or can be induced by a separate acid or base-catalyzed workup. The formation of the conjugated enone system provides a strong thermodynamic driving force for the elimination of water.

Table 1: Influence of Reaction Conditions on the Intramolecular Cyclization of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione researchgate.net
Catalyst SystemSolventPrimary Product (Ketol Intermediate)Resulting Bicyclic Skeleton
Pyrrolidinium AcetateAnhydrous EtherPerhydroindan KetolFused [4.3.0] nonane (B91170) (Perhydroindan)
Piperidinium AcetateWaterBicyclo[3.2.1]octane KetolBridged [3.2.1] octane

Intermolecular Reactions

While this compound is renowned for its intramolecular reactivity, its structure possesses functionalities that allow it to participate in a variety of intermolecular reactions. The core of this reactivity lies in the cyclopentane-1,3-dione moiety, which contains acidic protons at the C-2 position (if unsubstituted) and the C-4/C-5 methylene (B1212753) positions. For a C-2 substituted derivative like this compound, the methylene protons at C-4 and C-5 remain acidic and can be deprotonated to form an enolate.

This enolate can act as a potent nucleophile in several fundamental carbon-carbon bond-forming reactions:

Michael Addition: As a soft nucleophile, the enolate derived from the cyclopentane-1,3-dione ring can participate in Michael (or conjugate) additions. In this reaction, the enolate would add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as methyl vinyl ketone or an acrylate (B77674) ester. researchgate.net This reaction would result in the formation of a new carbon-carbon bond, appending a new side chain to the cyclopentane ring.

Knoevenagel Condensation: The active methylene group of the cyclopentane-1,3-dione ring is a classic substrate for Knoevenagel condensations. wikipedia.org This reaction involves the nucleophilic addition of the enolate to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org This provides a pathway to synthesize more complex structures by forming a new double bond between the cyclopentane ring and the carbonyl-containing reactant.

Alkylation Reactions: The enolate can also react with alkyl halides in an alkylation reaction. This would typically occur at the C-4 or C-5 position, leading to further substitution on the cyclopentane ring. The regioselectivity of such reactions (C- vs. O-alkylation) can be influenced by factors such as the solvent, the nature of the counter-ion, and the alkylating agent itself. researchgate.net

In these intermolecular scenarios, the oxobutyl side chain could either remain a spectator or be involved in subsequent transformations. However, the propensity for intramolecular cyclization remains high and would be a competing pathway under many of the basic conditions required to generate the necessary enolate for these intermolecular reactions.

Stereochemical Aspects of 2 3 Oxobutyl Cyclopentane 1,3 Dione Transformations

Diastereoselectivity in Cyclization Reactions

The intramolecular aldol (B89426) cyclization of 2-(3-oxobutyl)cyclopentane-1,3-dione and its analogs can lead to the formation of bicyclic ketols with multiple stereocenters. The diastereoselectivity of this reaction is highly dependent on the reaction conditions, including the choice of catalyst and solvent. While much of the detailed research has been conducted on the 2-methyl analog, 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, the principles of stereocontrol are largely applicable to the parent compound.

In the case of the 2-methyl analog, the cyclization can yield two main bicyclic skeletons: a bridged [3.2.1]bicyclooctane system and a fused [4.3.0]perhydroindane system. The formation of these diastereomeric products is directed by the choice of the amine catalyst. For instance, the use of neutral piperidinium (B107235) acetate (B1210297) in water as a catalyst for the cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione leads to the formation of a bridged ketol of the [3.2.1]bicyclooctane series. Further treatment with piperidine (B6355638) can cause epimerization at the C-4 center to yield a more stable bridged ketol. chemeurope.comresearchgate.net

Conversely, when the cyclization is carried out with pyrrolidinium (B1226570) acetate in an anhydrous solvent like ether, a skeletal isomer, the bicyclic ketol of the perhydroindane series, is obtained. chemeurope.comresearchgate.net The reaction mechanisms for these selective cyclizations have been discussed, highlighting the role of the catalyst in directing the stereochemical outcome. chemeurope.com The stereochemistry of the resulting products has been confirmed through spectroscopic methods such as IR and NMR, as well as by chemical correlation. chemeurope.com

Table 1: Catalyst-Dependent Diastereoselective Cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

CatalystSolventMajor Product Skeleton
Piperidinium acetateWater[3.2.1]Bicyclooctane
Pyrrolidinium acetateAnhydrous EtherPerhydroindane

This data is based on the transformations of the 2-methyl analog of the subject compound.

Enantioselective Synthesis via Chiral Catalysis

The development of enantioselective methods for the synthesis of chiral molecules from achiral precursors like this compound is a cornerstone of modern organic synthesis. Chiral catalysts, particularly organocatalysts, have proven to be highly effective in controlling the stereochemical course of these transformations.

A landmark in enantioselective organocatalysis is the Hajos-Parrish reaction, which is the proline-catalyzed asymmetric intramolecular aldol condensation of a triketone precursor. wikipedia.orgdbpedia.orgwikiwand.com This reaction was originally discovered in the context of the synthesis of the Wieland-Miescher ketone and its analogs. wikipedia.org The starting material for the original Hajos-Parrish reaction is 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione. chemeurope.comnih.gov

In this reaction, the naturally occurring amino acid L-proline is used as a chiral catalyst to induce the enantioselective cyclization of the prochiral triketone. The reaction proceeds through the formation of an enamine intermediate between the ketone and proline. chemeurope.comnih.gov This enamine then undergoes an intramolecular aldol addition to one of the carbonyl groups, followed by dehydration to yield the chiral enedione. The stereoselectivity arises from the chiral environment provided by the proline catalyst in the transition state of the carbon-carbon bond-forming step. chemeurope.com

The Hajos-Parrish-Eder-Sauer-Wiechert reaction, a broader designation of this transformation, has been extensively studied, and various mechanisms have been proposed to explain the high degree of enantioselectivity observed. wikipedia.orgdbpedia.orgnih.gov Experimental evidence, including isotopic labeling studies, supports the involvement of an enamine intermediate. nih.gov The reaction conditions, such as the solvent and the presence of additives, can influence the enantiomeric excess (ee) of the product. For instance, the original Hajos-Parrish procedure using a catalytic amount of (S)-proline in DMF at moderate temperatures yields the corresponding bicyclic ketol with high enantiomeric excess. wikipedia.org

Table 2: Enantioselective Proline-Catalyzed Cyclization (Hajos-Parrish Reaction)

SubstrateCatalystProductEnantiomeric Excess (ee)
2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione(S)-ProlineChiral bicyclic ketol93%

This data is based on the transformations of the 2-methyl analog of the subject compound.

While there is a lack of specific documented examples of this compound being used as a nucleophile in asymmetric Michael additions in the reviewed literature, the general principles of asymmetric induction in such reactions involving similar 1,3-dicarbonyl compounds are well-established. Cyclic 1,3-diones are excellent nucleophiles in Michael additions due to the acidity of the C-2 proton. The resulting enolate can be rendered chiral through the use of chiral catalysts or auxiliaries, leading to the enantioselective formation of a new carbon-carbon bond.

Organocatalysis has emerged as a powerful tool for asymmetric Michael additions. Chiral amines, thioureas, and squaramides are commonly used catalysts that can activate the Michael acceptor and/or the nucleophile through the formation of iminium ions, enamines, or hydrogen bonding interactions. beilstein-journals.orgnih.govresearchgate.netnih.govmdpi.com For instance, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been successfully achieved with high enantioselectivity using a multifunctional squaramide catalyst. beilstein-journals.orgnih.gov This demonstrates the potential for achieving high levels of stereocontrol in the Michael addition of cyclic diones.

In a hypothetical asymmetric Michael addition involving this compound, a chiral catalyst would create a chiral environment around the reacting species. For example, a chiral primary or secondary amine catalyst could form a chiral enamine with the dione (B5365651), which would then react with a Michael acceptor from a sterically less hindered face, leading to the preferential formation of one enantiomer of the product. The diastereoselectivity of such a reaction would also be influenced by the catalyst and the structures of the Michael donor and acceptor.

Mechanistic Investigations of Reactions Involving 2 3 Oxobutyl Cyclopentane 1,3 Dione

Proposed Reaction Mechanisms for Organocatalyzed Transformations

Two primary mechanisms have been proposed for the proline-catalyzed intramolecular aldol (B89426) reaction of 2-(3-oxobutyl)cyclopentane-1,3-dione analogues: the enamine pathway and the carbinolamine pathway. dobroka.huwikipedia.orgchemeurope.com

The most widely accepted mechanism for this transformation is enamine catalysis. dobroka.huwikipedia.org This pathway is analogous to the mechanism employed by Class I aldolase enzymes. The catalytic cycle is proposed to proceed as follows:

Enamine Formation: The catalyst, L-proline, reacts with one of the ketone carbonyl groups of the substrate to form a carbinolamine intermediate. This intermediate then dehydrates to form a nucleophilic enamine.

Carbon-Carbon Bond Formation: The enamine attacks the pendant ketone carbonyl group in an intramolecular fashion. This step is the key stereodetermining step, where the chirality of the proline catalyst directs the formation of one enantiomer of the product. Computational studies suggest a cyclic transition state where the proline's carboxyl group acts as a Brønsted acid, activating the electrophilic carbonyl group via hydrogen bonding. wikipedia.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the bicyclic ketol product and regenerate the proline catalyst, allowing the catalytic cycle to continue.

This enamine mechanism is supported by a body of experimental and theoretical evidence and is considered the dominant pathway for many organocatalyzed aldol reactions. nih.govwikipedia.org

An alternative mechanism, initially put forward by Hajos and Parrish, involves a carbinolamine (or hemiaminal) intermediate directly participating in the cyclization. dobroka.huwikipedia.orgchemeurope.com In this proposal, the key intermediate is not a neutral enamine but a charged species.

The proposed steps are:

Carbinolamine Formation: The secondary amine catalyst reacts with a ketone to form a carbinolamine.

Cyclization: Instead of forming an enamine, this pathway suggests that the cyclization occurs from a different intermediate, potentially an iminium ion, which is more electrophilic. Hajos and Parrish initially favored this mechanism based on their experimental findings. wikipedia.org

A related concept involves the formation of an enaminium ion, assisted by the carboxylate group of proline, which undergoes a simultaneous proton transfer and nucleophilic attack. nih.gov Another variation proposed by Agami suggested the involvement of a second proline molecule in the transition state, although this has been disputed based on reaction kinetics that show a first-order dependence on the catalyst concentration. wikipedia.orgchemeurope.com

Evidence Supporting Mechanistic Postulations

The debate between the enamine and carbinolamine mechanisms has been fueled by conflicting experimental evidence over the years.

A pivotal piece of evidence for the enamine mechanism comes from isotopic labeling studies. When the reaction is conducted in the presence of 18O-enriched water, the enamine mechanism predicts that the oxygen atom of the non-reacting side-chain carbonyl group should be exchanged with 18O from the solvent. nih.gov

Initial Findings: Surprisingly, Hajos's original report on the reaction indicated that no 18O incorporation was observed, which led him to favor the carbinolamine mechanism. nih.govwikipedia.org

Reinvestigation: However, later reinvestigations of the Hajos–Parrish–Eder–Sauer–Wiechert reaction under carefully controlled, anhydrous conditions (except for the added H218O) demonstrated significant 18O incorporation into the starting triketone. nih.gov This finding strongly supports the reversible formation of an enamine intermediate, which is a cornerstone of the currently accepted mechanism.

Kinetic studies have also provided insight, showing that the reaction rate is first order in the catalyst, which argues against mechanisms involving two proline molecules in the rate-determining step, such as the one proposed by Agami. wikipedia.org

Role of Solvent and Temperature in Reaction Mechanisms

The choice of solvent and the reaction temperature have been shown to be critical parameters that can influence not only the reaction rate and enantioselectivity but also the regioselectivity, leading to different isomeric products. This suggests that the solvent can play a role in stabilizing certain transition states or intermediates, thereby directing the reaction down a specific mechanistic path.

A study on the cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione demonstrated that the reaction outcome is highly dependent on the catalyst and solvent system. researchgate.net

CatalystSolventProduct
Piperidinium (B107235) Acetate (B1210297)WaterBridged [3.2.1]bicyclooctane ketol
Pyrrolidinium (B1226570) AcetateAnhydrous EtherFused perhydroindan ketol

This dramatic shift in product formation underscores the solvent's role. In a protic solvent like water, the reaction proceeds through one pathway to yield the bridged product. In contrast, an aprotic solvent like anhydrous ether facilitates a different cyclization pathway, yielding the fused bicyclic system. researchgate.net This suggests that the solvent environment alters the conformational preferences of the substrate or the transition state geometry of the key C-C bond-forming step.

In other organocatalytic reactions involving similar dione (B5365651) substrates, solvent screening has shown chlorinated solvents like chloroform to be superior for achieving high enantioselectivity. beilstein-journals.org Temperature also plays a significant role; lowering the reaction temperature can sometimes increase enantioselectivity, but often at the cost of a drastically reduced reaction rate. For instance, in one study, dropping the temperature from room temperature to 0 °C slowed the reaction by a factor of approximately 10 with only a minor improvement in enantiomeric excess. beilstein-journals.org

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For 2-(3-Oxobutyl)cyclopentane-1,3-dione, the IR spectrum would be expected to show strong characteristic absorption bands for the C=O (carbonyl) stretching vibrations of both the ketone group on the side chain and the dione (B5365651) functionality on the cyclopentane (B165970) ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

Should this compound or one of its derivatives be crystallized, X-ray crystallography could provide an unambiguous three-dimensional model of the molecule. This technique would definitively establish its solid-state conformation and, for chiral derivatives, its absolute stereochemistry.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The structural integrity and purity of this compound are paramount in its application, necessitating robust analytical methodologies for its characterization. Chromatographic techniques, including Gas Chromatography (GC), Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for both assessing the purity of the final compound and for real-time monitoring of the chemical reactions involved in its synthesis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a key identifier. For purity assessment, a single, sharp peak at the expected retention time indicates a high degree of purity. The presence of additional peaks would suggest the presence of impurities, such as starting materials, by-products, or residual solvents.

In reaction monitoring, GC can be used to track the disappearance of reactants and the appearance of the desired product over time. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize the formation of unwanted side products. The integration of the peak areas in the chromatogram provides quantitative data on the relative amounts of each component in the mixture.

Table 1: Illustrative GC Parameters for the Analysis of this compound

ParameterValue
Column DB-5 (5% Phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Carrier Gas Helium
Flow Rate 1.0 mL/min

This table is for illustrative purposes and actual parameters may vary based on the specific instrument and analytical goals.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of reactions involving this compound. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation.

By comparing the retention factor (Rf) values of the spots on the TLC plate with those of the starting materials and the expected product, the progress of the reaction can be easily visualized. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. TLC is also invaluable for a quick assessment of purity; a single spot suggests a pure compound, while multiple spots indicate the presence of impurities.

Table 2: Example TLC System for Monitoring a Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate (B1210297)/Hexane (30:70 v/v)
Visualization UV light (254 nm) or potassium permanganate (B83412) stain

This table provides an example system; the optimal mobile phase composition may need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including this compound. HPLC utilizes a liquid mobile phase and a stationary phase packed in a column. The sample is injected into the mobile phase stream and is separated based on its differential partitioning between the two phases.

For purity assessment, HPLC provides high-resolution separation, allowing for the detection and quantification of even trace impurities. A typical HPLC chromatogram of a pure sample of this compound would show a single, symmetrical peak. The area of this peak is directly proportional to the concentration of the compound, enabling precise quantitative analysis.

In reaction monitoring, HPLC is used to obtain detailed kinetic profiles of the reaction. By analyzing samples at different time points, the concentration of reactants, intermediates, and the final product can be accurately determined. This information is crucial for understanding the reaction mechanism and for optimizing the process to achieve high yields and purity.

Table 3: Representative HPLC Conditions for the Analysis of this compound

ParameterValue
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm
Injection Volume 10 µL

These conditions are illustrative and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which can be used to confirm its molecular weight and elemental composition.

For the structural elucidation and purity assessment of this compound, LC-MS is an invaluable tool. It can confirm the identity of the main product peak and can also help in the identification of unknown impurities by providing their molecular weights. This information is critical for understanding the side reactions that may be occurring and for developing strategies to minimize their impact.

During reaction monitoring, LC-MS can be used to track the formation of the desired product and any intermediates or by-products. The high sensitivity of MS detection allows for the monitoring of low-level species that may not be detectable by other methods. This detailed molecular-level information is essential for a comprehensive understanding of the reaction pathway and for ensuring the production of a high-purity final product.

Table 4: General LC-MS Parameters for the Analysis of this compound

ParameterDescription
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative Ion Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-500

Specific parameters will depend on the instrument and the nature of the analysis.

Applications of 2 3 Oxobutyl Cyclopentane 1,3 Dione in Complex Organic Synthesis

Intermediate in Steroid Synthesis

2-(3-Oxobutyl)cyclopentane-1,3-dione and its derivatives have been identified as crucial intermediates in the total synthesis of steroids, particularly in the construction of the core steroid skeleton. The compound provides a pre-formed C and D ring precursor, which can be elaborated to afford the characteristic fused ring system of steroids.

Notably, the methylated analog, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, has been highlighted as a key intermediate in the stereocontrolled total synthesis of 19-norsteroids. This class of steroids is of significant pharmaceutical importance. The synthesis strategy involves the selective cyclization of this intermediate to form the CD-bicyclic ketol of the perhydroindan series, which represents a foundational component of the steroid nucleus. The ability to construct this bicyclic system with the correct stereochemistry is a critical step in the total synthesis of these complex molecules.

The general synthetic approach is outlined in the table below:

StepDescriptionKey Transformation
1 Michael AdditionReaction of a 2-alkyl-cyclopentane-1,3-dione with methyl vinyl ketone to form the 2-alkyl-2-(3-oxobutyl)cyclopentane-1,3-dione intermediate. acs.org
2 Intramolecular Aldol (B89426) CyclizationSelective cyclization of the intermediate under specific reaction conditions to yield the desired bicyclic perhydroindan system. acs.org
3 Further ElaborationSubsequent chemical modifications to the bicyclic system to complete the steroid skeleton.

This strategic use of this compound derivatives significantly streamlines the synthetic route to complex steroidal structures.

Precursor for Bicyclic and Polycyclic Ring Systems

The reactivity of this compound allows for its conversion into various bicyclic and polycyclic ring systems through intramolecular cyclization reactions. The specific reaction conditions can be tuned to selectively produce different isomeric ring structures, showcasing the compound's versatility as a synthetic precursor.

Research has demonstrated that the intramolecular aldol cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione can be directed to form two distinct bicyclic systems: the bicyclo[3.2.1]octane and the perhydroindan series. acs.org

Bicyclo[3.2.1]octane System: Treatment of the precursor with neutral piperidinium (B107235) acetate (B1210297) in water leads to the formation of a bridged ketol belonging to the bicyclo[3.2.1]octane series. acs.org Further treatment with piperidine (B6355638) can induce epimerization to a more stable isomer. acs.org

Perhydroindan System: In contrast, cyclization with pyrrolidinium (B1226570) acetate in an anhydrous solvent like ether results in the formation of a bicyclic ketol of the perhydroindan series. acs.org This skeletal structure is particularly significant as it forms the C and D rings of the steroid nucleus.

The selective formation of these bicyclic systems is dependent on the choice of catalyst and solvent, as detailed in the following table:

Target Bicyclic SystemCatalystSolventResulting Structure
Bicyclo[3.2.1]octanePiperidinium acetateWaterBridged ketol
PerhydroindanPyrrolidinium acetateAnhydrous etherFused bicyclic ketol

This controlled cyclization underscores the importance of this compound as a versatile platform for the synthesis of complex polycyclic frameworks.

Synthetic Building Block for Natural Product Analogs

This compound is recognized as an important intermediate in the chemistry of natural products. acs.org Its ability to be transformed into key structural motifs found in various natural products makes it a valuable starting material for the synthesis of not only the natural products themselves but also their analogs. These analogs, which have modified chemical structures, are crucial for studying structure-activity relationships and for the development of new therapeutic agents.

The bicyclic systems derived from this compound serve as precursors to the core skeletons of several natural products. For instance, the bicyclo[3.3.0]octane framework, accessible from related cyclopentanedione derivatives, is a key structural element in natural products such as hirsutene (B1244429) and the antitumor agent sarkomycin. By utilizing this compound and its derivatives, chemists can construct these core structures and then introduce various functional groups to create a library of natural product analogs for biological evaluation.

The general strategy for the synthesis of natural product analogs using this building block is as follows:

StageDescription
Core Synthesis Utilization of this compound to construct the fundamental bicyclic or polycyclic skeleton of a target natural product.
Functionalization Introduction of diverse chemical moieties onto the core skeleton to generate a series of analogs.
Biological Screening Evaluation of the synthesized analogs for their biological activity to identify compounds with improved or novel properties.

This approach allows for the systematic exploration of the chemical space around a natural product, potentially leading to the discovery of new and more effective therapeutic agents.

Role in Organocatalysis and Asymmetric Catalysis Research

While extensive research has been conducted on the application of other cyclic diketones in organocatalysis and asymmetric catalysis, the specific role of this compound in this area is a more specialized field of investigation. The broader class of cyclopentanediones has been shown to be effective substrates in various asymmetric transformations, which provides a basis for the potential applications of the title compound.

For example, studies on cyclopentane-1,2-dione have demonstrated its utility in asymmetric organocatalytic Michael additions to various electrophiles, yielding products with high enantioselectivities. beilstein-journals.org These reactions often employ chiral organocatalysts, such as bifunctional squaramides, to control the stereochemical outcome. beilstein-journals.org The research in this area has led to the development of new methods for the synthesis of chiral molecules containing the cyclopentanedione motif.

The potential for this compound to participate in similar organocatalytic and asymmetric reactions is an area of ongoing interest. The presence of multiple reactive sites, including the dione (B5365651) and the side-chain keto group, suggests that it could be a versatile substrate for a range of catalytic asymmetric transformations. Future research in this area may focus on the development of novel catalytic systems that can selectively functionalize this molecule with high stereocontrol, further expanding its utility in the synthesis of complex chiral molecules.

Theoretical and Computational Studies on 2 3 Oxobutyl Cyclopentane 1,3 Dione and Its Reactions

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like 2-(3-Oxobutyl)cyclopentane-1,3-dione. Such calculations provide critical insights into the molecule's geometry, orbital energies, and the distribution of electron density, which collectively govern its stability and reactivity.

For a typical substituted cyclopentane-1,3-dione, DFT calculations would be used to determine key structural and electronic parameters. These include bond lengths, bond angles, and dihedral angles of the lowest energy conformation. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of the HOMO indicate the molecule's propensity to act as a nucleophile, while the LUMO's characteristics point to its electrophilic sites. In this compound, the HOMO is expected to be localized on the enolizable cyclopentane-1,3-dione ring, whereas the LUMO would likely be associated with the carbonyl groups.

Another important aspect that QM calculations can elucidate is the keto-enol tautomerism inherent to the cyclopentane-1,3-dione moiety. Theoretical studies on related compounds, such as 2-formylcyclopentane-1,3-dione, have shown that the enolic forms are often energetically favored. Calculations can quantify the relative energies of the different tautomers and the transition states connecting them, providing a detailed picture of the tautomeric equilibrium.

Table 1: Representative Data from QM Calculations on Analogous β-Diketone Systems

Property Typical Calculated Value Significance
HOMO Energy -6.0 to -7.5 eV Indicates nucleophilic character; higher energy suggests greater reactivity.
LUMO Energy -1.0 to -2.5 eV Indicates electrophilic character; lower energy suggests greater reactivity.
Keto-Enol Energy Difference 1-5 kcal/mol Determines the predominant tautomeric form at equilibrium.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for electronic properties, they are computationally expensive for studying the dynamic behavior of molecules over time. For this, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred tools.

Energy Minimization Studies (e.g., MOPAC, MM2)

Molecular mechanics force fields (like MM2) and semi-empirical methods (like those in MOPAC) are used for energy minimization studies to rapidly identify stable conformations of this compound. The molecule possesses several rotatable bonds, particularly in the 3-oxobutyl side chain, leading to a complex potential energy surface with multiple local minima. Energy minimization systematically explores this surface to find the geometries of the most stable conformers. This information is critical for understanding which shapes the molecule is likely to adopt and how its three-dimensional structure influences its reactivity.

MD simulations build upon this by simulating the atomic motions of the molecule over time at a given temperature. An MD trajectory provides a dynamic picture of conformational changes, intramolecular vibrations, and interactions with solvent molecules, offering insights that are inaccessible from static calculations.

Transition State Analysis in Catalytic Cycles

This compound is an intermediate in reactions such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. Computational chemistry is a powerful tool for elucidating the mechanisms of these reactions, particularly through the analysis of transition states.

For the intramolecular aldol cyclization of this compound, QM methods are used to locate the transition state structure connecting the open-chain diketone to the bicyclic aldol adduct. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. Furthermore, in asymmetric catalysis, for instance with a chiral catalyst like proline, computational analysis of the diastereomeric transition states is key to understanding and predicting the stereochemical outcome of the reaction. Theoretical studies on proline-catalyzed aldol reactions have detailed how the catalyst interacts with the substrate through hydrogen bonding and the formation of enamine intermediates to stabilize one transition state over the other, thereby controlling the product's stereochemistry.

Table 2: Typical Computational Parameters for Transition State Analysis

Parameter Method of Calculation Importance
Activation Energy (ΔG‡) DFT (e.g., B3LYP/6-31G*) Determines reaction kinetics; a lower barrier means a faster reaction.
Transition State Geometry QM Optimization (e.g., Opt=TS) Reveals the precise atomic arrangement at the peak of the energy barrier.
Imaginary Frequency Frequency Calculation Confirms the located structure is a true transition state (one imaginary frequency).

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various transformations. The molecule has multiple reactive sites: the enolizable protons on the cyclopentanedione ring, the two ring carbonyls, and the ketone on the side chain.

Regioselectivity: In the intramolecular aldol condensation, the enolate can theoretically attack either of the two ring carbonyls. Computational analysis of the activation energies for both pathways can predict which ring size (if different products were possible) would be favored. For this compound, a six-membered ring is overwhelmingly preferred.

Stereoselectivity: As mentioned, when chiral catalysts are used, computational modeling of the catalyst-substrate complexes and the subsequent transition states is the primary method for predicting which enantiomer or diastereomer of the product will be formed in excess. By comparing the energies of the different stereochemical pathways, a quantitative prediction of the enantiomeric excess (ee) or diastereomeric ratio (dr) can often be achieved.

These predictive capabilities are invaluable in the design of new synthetic routes and the development of more efficient and selective catalysts, making computational chemistry an indispensable partner to experimental organic synthesis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3-Oxobutyl)cyclopentane-1,3-dione that influence its reactivity and biological interactions?

  • The compound's acidity (pKa ~4–5), comparable to carboxylic acids, is critical for its role as a bioisostere. Its enol-ketone tautomerism allows hydrogen-bonding patterns similar to carboxylates, enabling interactions with biological targets like thromboxane-A2 receptors . Lipophilicity can be tuned via substituent modifications, impacting membrane permeability and binding affinity. Analytical methods such as UV-Vis spectroscopy and X-ray crystallography are recommended to characterize tautomeric equilibria and hydrogen-bonding geometries .

Q. How can this compound be synthesized and functionalized for structure-activity relationship (SAR) studies?

  • A common method involves condensation reactions with aldehydes (e.g., 4-bromobenzaldehyde) in dichloromethane using L-proline as a catalyst, yielding substituted derivatives with ~75% efficiency . For advanced functionalization, reductive alkylation at the C2 position introduces exocyclic vinyl groups, enabling cross-metathesis for lateral chain diversification . Silica gel chromatography with ethyl acetate/hexane gradients is recommended for purification .

Q. What are the primary applications of this compound in agrochemical research?

  • Derivatives of cyclopentane-1,3-dione exhibit herbicidal activity by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target in weed control. For example, triketone analogs with 4-substituted cyclopentane-1,3-dione moieties show competitive inhibition constants (Ki) in the nanomolar range. Bioassays using Arabidopsis thaliana or enzymatic HPPD inhibition assays are standard for evaluating activity .

Advanced Research Questions

Q. How do structural differences between cyclopentane-1,2-dione and 1,3-dione isomers affect their suitability as carboxylic acid bioisosteres?

  • Cyclopentane-1,3-dione exhibits lower pKa (~4–5) due to vinylogous acid stabilization, whereas 1,2-dione has higher pKa (>8) and less predictable tautomer stability . Computational modeling (e.g., DFT for tautomer energy calculations) and NMR studies are essential to assess hydrogen-bonding geometries and isosteric fidelity. For instance, 1,3-dione derivatives show nM IC50 values in receptor-binding assays, outperforming 1,2-dione analogs .

Q. What experimental strategies resolve contradictions in reported pKa values or tautomer ratios for cyclopentane-1,3-dione derivatives?

  • Discrepancies arise from solvent polarity and substituent effects. Use pH-dependent NMR or UV-Vis titrations to measure pKa in physiologically relevant buffers (e.g., PBS). For tautomer ratios, low-temperature X-ray crystallography or IR spectroscopy (C=O vs. enol O-H stretches) can clarify dominant forms .

Q. How can enzymatic desymmetrization be employed to achieve stereocontrol in cyclopentane-1,3-dione derivatives?

  • Alcohol dehydrogenases (ADHs) like LbADH catalyze enantioselective reductions of prochiral diketones. For example, 2-benzyl-2-methylcyclopentane-1,3-dione undergoes ADH-mediated reduction to yield (2R,3R)-diols with >90% enantiomeric excess (ee). Optimize reaction conditions (pH, cofactor recycling) and employ directed evolution to enhance enzyme specificity .

Q. What computational tools are effective in predicting the bioisosteric potential of this compound analogs?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like TP receptors. Compare binding poses and interaction energies (e.g., hydrogen bonds, π-π stacking) with native ligands. QSAR models incorporating logP, polar surface area, and dipole moments help prioritize analogs for synthesis .

Methodological Recommendations

  • Synthetic Optimization: Employ Dean-Stark traps for water-sensitive reactions (e.g., cyclization of 2-methyl-2-(3-oxobutyl) derivatives) .
  • Analytical Validation: Use HRMS and [α]D measurements to confirm molecular integrity and chirality .
  • Biological Assays: Combine radioligand-binding assays (e.g., TP receptor) with functional IP1 accumulation tests to validate antagonist potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.